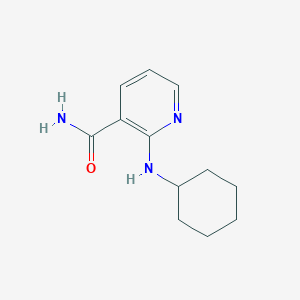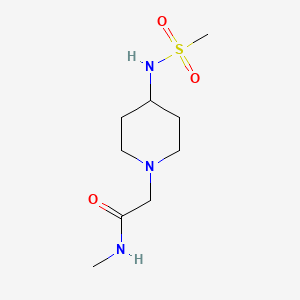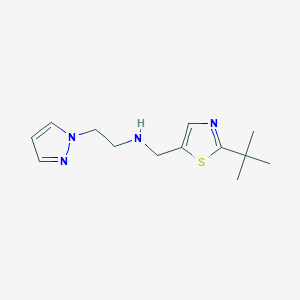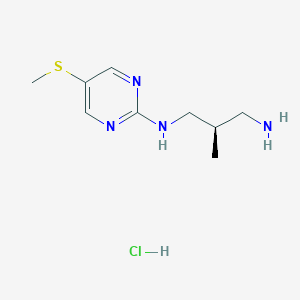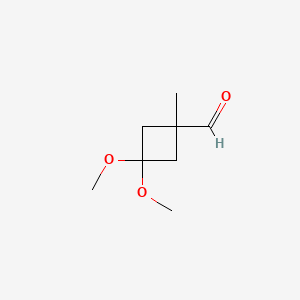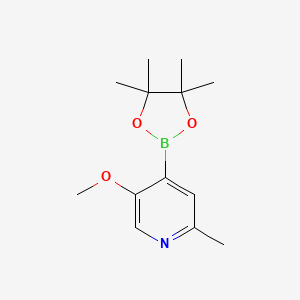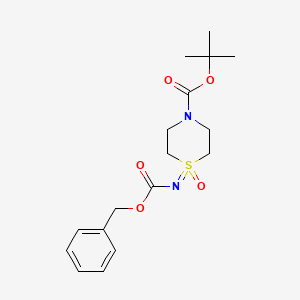
tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide is a complex organic compound with a unique structure that includes a thiomorpholine ring, a benzyloxycarbonyl group, and a tert-butyl ester
Preparation Methods
The synthesis of tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide typically involves multiple steps. One common synthetic route starts with the preparation of the thiomorpholine ring, followed by the introduction of the benzyloxycarbonyl group and the tert-butyl ester. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and other bioactive compounds. Its unique structure allows for diverse functionalization, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the thiomorpholine ring may interact with biological molecules through hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide include tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the thiomorpholine ring and the benzyloxycarbonyl group in this compound sets it apart from these similar compounds .
Properties
Molecular Formula |
C17H24N2O5S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
tert-butyl 1-oxo-1-phenylmethoxycarbonylimino-1,4-thiazinane-4-carboxylate |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(21)19-9-11-25(22,12-10-19)18-15(20)23-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChI Key |
QSHIINBJSBBGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=NC(=O)OCC2=CC=CC=C2)(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


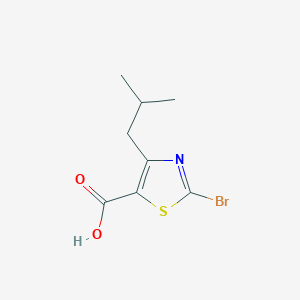
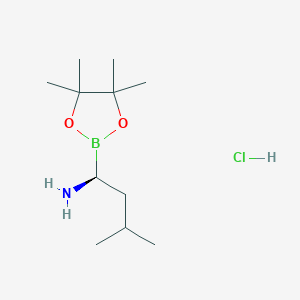
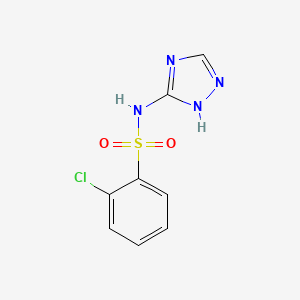
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
